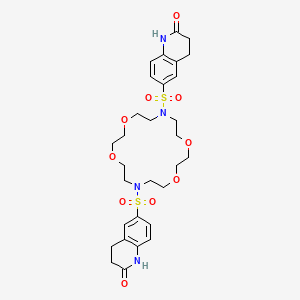![molecular formula C16H21F3N4O4 B15001203 Propanoic acid, 2-[[(amino4-pyridinylmethylidene)amino]oxy]-3,3,3-trifluoro-2-[(1-oxopentyl)amino]-, ethyl ester](/img/structure/B15001203.png)
Propanoic acid, 2-[[(amino4-pyridinylmethylidene)amino]oxy]-3,3,3-trifluoro-2-[(1-oxopentyl)amino]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-{[(E)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO]OXY}-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE is an organic compound that belongs to the class of esters. It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly anticoagulants like dabigatran .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(E)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO]OXY}-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE involves multiple steps. One common method includes the reaction of 3-amino-4-methylaminobenzoyl chloride with pyridine-2-amine to form an intermediate, which is then reacted with ethyl 3,3,3-trifluoro-2-pentanamidopropanoate under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes maintaining inert atmosphere conditions (e.g., nitrogen or argon) and specific temperature ranges to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-{[(E)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO]OXY}-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are common.
Major Products
The major products formed from these reactions include various substituted derivatives, which are often used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
ETHYL 2-{[(E)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO]OXY}-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Key intermediate in the synthesis of anticoagulants like dabigatran.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets. In the case of its use as an intermediate for dabigatran, it ultimately contributes to the inhibition of thrombin, a key enzyme in the coagulation pathway. This inhibition prevents the formation of blood clots .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(3-amino-4-methylamino-N-(pyridin-2-yl)benzamido)propanoate
- Ethyl N-(3-amino-4-methylamino)benzoyl-N-pyridin-2-yl-beta-alaninate
- β-Alanine, N-(3-amino-4-methylamino)benzoyl-N-2-pyridinyl-, ethyl ester
Uniqueness
ETHYL 2-{[(E)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO]OXY}-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in pharmaceutical synthesis .
Propriétés
Formule moléculaire |
C16H21F3N4O4 |
|---|---|
Poids moléculaire |
390.36 g/mol |
Nom IUPAC |
ethyl 2-[(E)-[amino(pyridin-4-yl)methylidene]amino]oxy-3,3,3-trifluoro-2-(pentanoylamino)propanoate |
InChI |
InChI=1S/C16H21F3N4O4/c1-3-5-6-12(24)22-15(16(17,18)19,14(25)26-4-2)27-23-13(20)11-7-9-21-10-8-11/h7-10H,3-6H2,1-2H3,(H2,20,23)(H,22,24) |
Clé InChI |
MIRXCTGOCGHKJI-UHFFFAOYSA-N |
SMILES isomérique |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)O/N=C(\C1=CC=NC=C1)/N |
SMILES canonique |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)ON=C(C1=CC=NC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(1,3-Benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B15001133.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001141.png)
![7-{4-[(3-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001156.png)
![ethyl 6-({8-[(4-hydroxyphenyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}methyl)-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001158.png)
![3-(4-Chlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15001164.png)

![2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole](/img/structure/B15001176.png)
![13-benzyl-4-(furan-2-yl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B15001181.png)
![Ethyl 4-(2-chloro-6-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenyl)piperazine-1-carboxylate](/img/structure/B15001189.png)
![2-[(4-chlorophenoxy)methyl]-1-(2,4-dichlorobenzyl)-1H-benzimidazole](/img/structure/B15001190.png)
![1-(4-fluorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15001195.png)
![Pyridine, 3-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-](/img/structure/B15001198.png)
![3-chloro-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]pyridazine](/img/structure/B15001219.png)

